molecular formula C6H8N2OS B13164405 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one

Katalognummer: B13164405
Molekulargewicht: 156.21 g/mol
InChI-Schlüssel: HABPVBKNONHEJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one typically involves the condensation of thiourea with an alpha-halo ketone. This reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst . Another method involves the nucleophilic addition reaction of a thiazole derivative with various substituted isocyanates or isothiocyanates in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the amino group and the methyl group on the thiazole ring can enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C6H8N2OS

Molekulargewicht

156.21 g/mol

IUPAC-Name

2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-4-2-6(10-8-4)5(9)3-7/h2H,3,7H2,1H3

InChI-Schlüssel

HABPVBKNONHEJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NSC(=C1)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.